2-fluoro-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide
Description
This compound features a 2-fluorobenzamide moiety linked via an amide bond to a pyridazin-3-yl ring. At the 6-position of the pyridazine, a sulfanyl group connects to a methyl-carbamoyl-1,3-thiazol-2-yl side chain.
Properties
IUPAC Name |
2-fluoro-N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S2/c17-11-4-2-1-3-10(11)15(24)19-12-5-6-14(22-21-12)26-9-13(23)20-16-18-7-8-25-16/h1-8H,9H2,(H,18,20,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRWHPOZQWFULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-fluoro-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide, primarily targets the quorum sensing pathways in bacteria. Quorum sensing is a well-known term for describing bacterial cell–cell communication.
Mode of Action
The compound interacts with its targets by inhibiting the LasB system in bacteria. This inhibition disrupts the quorum sensing pathways, thereby affecting the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms.
Biochemical Pathways
The affected pathways include those involved in biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound can disrupt the bacteria’s ability to coordinate host toxic behaviors.
Pharmacokinetics
It’s known that the compound shows promising quorum-sensing inhibitor activities with ic50 values of 1152 μg mL−1, 1822 μg mL−1, and 455 μg mL−1, respectively. These values suggest that the compound has a significant impact on the bioavailability of the bacteria’s quorum sensing pathways.
Biological Activity
The compound 2-fluoro-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.37 g/mol. The structure features a thiazole ring, which is known for conferring various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that compounds containing thiazole moieties often exhibit significant biological activities. The target compound has been evaluated for several pharmacological effects:
-
Anticancer Activity :
- Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, a related thiazole compound demonstrated cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- The mechanism involves interaction with specific proteins, leading to apoptosis in cancer cells through hydrophobic contacts and minimal hydrogen bonding interactions .
- Antimicrobial Activity :
- Anticonvulsant Activity :
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the thiazole ring can enhance binding affinity to target enzymes involved in cancer cell metabolism.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell membranes.
Case Studies
Several studies have explored the biological activity of similar thiazole-containing compounds:
Scientific Research Applications
Physical Properties
- Melting Point: Not specified in the available data.
- Solubility: Solubility characteristics are crucial for its application in drug formulation but are not detailed in the current literature.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-fluoro-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide exhibit anticancer properties. The thiazole and pyridazine components are known to interact with biological targets involved in cancer progression.
Case Study:
A study evaluated derivatives of thiazole-benzamide compounds for their cytotoxic effects on various cancer cell lines. The findings suggested that modifications at the benzamide position enhance anticancer activity, indicating potential for this compound in therapeutic applications .
Antimicrobial Properties
The presence of sulfur and nitrogen heterocycles in the structure suggests potential antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth effectively.
Case Study:
In a comparative study of thiazole derivatives, several compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that the compound may be effective against infections caused by resistant strains .
Agricultural Applications
Pesticidal Activity
Compounds featuring thiazole and pyridazine rings have been investigated for their pesticidal properties. The ability of these compounds to disrupt biological processes in pests makes them candidates for agricultural applications.
Data Table: Pesticidal Activity of Related Compounds
| Compound Name | Target Pest | Activity Level |
|---|---|---|
| Thiazole Derivative A | Aphids | High |
| Pyridazine Derivative B | Leafhoppers | Moderate |
| This compound | TBD | TBD |
Material Science
The unique chemical structure allows for potential use in creating novel materials with specific electronic or optical properties. Research into fluorinated compounds has shown enhanced stability and performance in various applications.
Case Study:
Fluorinated polymers incorporating thiazole and pyridazine units have been developed for use in organic light-emitting diodes (OLEDs), showing improved efficiency compared to non-fluorinated counterparts .
Comparison with Similar Compounds
Structural and Functional Features
The table below highlights key structural differences and similarities with related compounds:
Key Structural Differences and Implications
Core Heterocycles :
- The pyridazine core in the target compound provides two nitrogen atoms, enabling hydrogen bonding with biological targets, unlike simpler benzamide-thiazole analogs .
- Replacement of pyridazine with triazole (AB4) or imidazole () alters electronic properties and steric bulk, affecting target selectivity .
In contrast, BG14110’s propylsulfanyl chain with pyridine carbamoyl enhances lipophilicity and membrane permeability .
Fluorine Substitution :
- The 2-fluoro group on the benzamide increases metabolic stability and electron-withdrawing effects, a feature shared with the glucokinase activator in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
